Isobutyl 2-(4-chloro-2-methylphenoxy)propionate

Regulatory compliance EU pesticide registration Procurement eligibility

Isobutyl 2-(4-chloro-2-methylphenoxy)propionate (CAS 84332-89-8) is the racemic isobutyl ester of mecoprop (MCPP), belonging to the phenoxypropionic acid herbicide class. It functions as a synthetic auxin, disrupting cell division and growth in susceptible broadleaf weeds following foliar absorption and translocation.

Molecular Formula C14H19ClO3
Molecular Weight 270.75 g/mol
CAS No. 84332-89-8
Cat. No. B12803006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl 2-(4-chloro-2-methylphenoxy)propionate
CAS84332-89-8
Molecular FormulaC14H19ClO3
Molecular Weight270.75 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)C
InChIInChI=1S/C14H19ClO3/c1-9(2)8-17-14(16)11(4)18-13-6-5-12(15)7-10(13)3/h5-7,9,11H,8H2,1-4H3
InChIKeyRMPYJRQOSTUDNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobutyl 2-(4-chloro-2-methylphenoxy)propionate (CAS 84332-89-8): Procurement-Grade Overview of a Phenoxypropionic Ester Herbicide


Isobutyl 2-(4-chloro-2-methylphenoxy)propionate (CAS 84332-89-8) is the racemic isobutyl ester of mecoprop (MCPP), belonging to the phenoxypropionic acid herbicide class [1]. It functions as a synthetic auxin, disrupting cell division and growth in susceptible broadleaf weeds following foliar absorption and translocation [2]. The compound is closely related to mecoprop-P-isobutyl (CAS 101012-85-5), which is the single (R)-enantiomer form; the racemic isobutyl ester contains an equimolar mixture of (R)- and (S)-enantiomers, of which only the (R)-form possesses herbicidal activity [3]. Primary use contexts include post-emergence broadleaf weed control in cereals, turf, and amenity grassland.

Why Generic Mecoprop Derivatives Cannot Substitute for Isobutyl 2-(4-chloro-2-methylphenoxy)propionate in Scientific and Industrial Procurement


The phenoxypropionic herbicide family contains multiple derivatives—free acids, salts (potassium, dimethylammonium), and esters (methyl, isobutyl, 2-ethylhexyl)—that differ substantially in physical form, water solubility, regulatory approval status, environmental fate, and tank-mix behaviour [1][2]. The isobutyl ester is a hydrophobic liquid with negligible water solubility, whereas the corresponding potassium salt has aqueous solubility exceeding 900 g/L, driving divergent formulation strategies, application equipment requirements, and leaching profiles [3]. Regulatory divergence is also critical: mecoprop-P-isobutyl holds EU approval under EC Regulation 1107/2009, while the racemic mecoprop acid is not approved, meaning procurement for EU Member State use must navigate distinct active substance listings [2]. These differences render simple interchange among mecoprop variants scientifically unjustified without direct comparative data.

Quantitative Differentiation Evidence for Isobutyl 2-(4-chloro-2-methylphenoxy)propionate vs. Closest Analogs


EU Regulatory Approval Status: Isobutyl Ester vs. Racemic Mecoprop Acid

Under EC Regulation 1107/2009, mecoprop-P-isobutyl (the single (R)-enantiomer isobutyl ester, CAS 101012-85-5) holds an 'Approved' status with an inclusion expiry date of 15/10/2027 and is listed in the EU pesticide database, whereas racemic mecoprop (CAS 7085-19-0 / 93-65-2) carries a 'Not approved' status [1][2]. This binary regulatory difference means that any procurement destined for use in an EU Member State where mecoprop-P-isobutyl is the listed active substance cannot be met by substituting racemic mecoprop acid or its non-approved esters.

Regulatory compliance EU pesticide registration Procurement eligibility

Water Solubility and Formulation Pathway: Isobutyl Ester vs. Potassium Salt

Mecoprop-P-isobutyl is classified as 'Insoluble' in water at 20 °C and pH 7, precluding direct aqueous formulation and necessitating emulsifiable concentrate (EC) or oil-based formulation types. In contrast, mecoprop-potassium salt has a reported water solubility of approximately 920 g/L, and the free mecoprop-P acid has a solubility of ~880–895 mg/L at 25 °C [1]. The isobutyl ester's hydrophobicity also implies a higher log P than the ionised acid or salt forms, favouring leaf cuticle penetration but reducing compatibility with water-based tank-mix partners unless properly emulsified.

Formulation science Emulsifiable concentrate Water solubility

Tank-Mix Antagonism with Fenoxaprop-P-ethyl: Ester vs. Amine Formulation of Mecoprop-P

In a series of pot experiments using Avena fatua L. (wild oat) as the test species, the ester formulation of mecoprop-P was significantly less antagonistic toward the ACCase inhibitor fenoxaprop-P-ethyl than the amine (salt) formulation. When fenoxaprop-P-ethyl was tank-mixed with mecoprop at 1200 g a.i./ha, the fenoxaprop-P-ethyl dose had to be increased by 60% to 130%—depending on the mecoprop formulation—to achieve the same level of wild oat control obtained with fenoxaprop-P-ethyl applied alone. The ester formulation of mecoprop-P required a smaller compensatory dose increase than the amine formulation [1].

Herbicide tank-mix compatibility ACCase inhibitor antagonism Avena fatua control

Leaching and Groundwater Risk: Ester vs. Potassium Salt Formulation of Mecoprop

A field lysimeter study comparing mecoprop formulations applied to a sandy soil in autumn demonstrated starkly divergent leaching behaviour. The potassium salt formulation caused considerable leaching, with approximately 20% of the applied ¹⁴C leached during the subsequent winter and a maximum leachate concentration of 440.9 μg/L mecoprop. In contrast, the ester formulation (mecoprop 2-ethylhexyl ester) leached only 0.30% of applied ¹⁴C over two full years, with maximum mecoprop acid concentrations in the leachate of 0.16 μg/L—a ~67-fold lower total leached fraction and a >2,700-fold lower peak concentration [1]. Although this study used the 2-ethylhexyl ester, the hydrophobic, water-insoluble nature of the isobutyl ester supports a class-level inference of similarly reduced leaching relative to highly water-soluble salt forms.

Pesticide leaching Groundwater contamination Lysimeter study

Application Rate Efficiency: Single (R)-Enantiomer Isobutyl Ester vs. Racemic Mecoprop Derivatives

Mecoprop is a chiral molecule; only the (R)-(+)-enantiomer possesses herbicidal activity, while the (S)-(-)-enantiomer is inactive. The racemic mecoprop acid (CAS 93-65-2) is a 50:50 mixture of active and inactive enantiomers. Mecoprop-P-isobutyl (CAS 101012-85-5), as the single (R)-enantiomer ester, delivers the same herbicidal effect at approximately half the application rate (on an acid-equivalent basis) compared with racemic mecoprop formulations [1][2]. The racemic isobutyl ester (CAS 84332-89-8) contains both enantiomers and therefore requires roughly double the dose to achieve equivalent efficacy. This enantiomeric dose advantage translates directly into reduced active ingredient loading per hectare.

Chiral herbicide Enantiomeric purity Application rate reduction

Optimal Research and Industrial Application Scenarios for Isobutyl 2-(4-chloro-2-methylphenoxy)propionate Based on Evidence-Driven Differentiation


Post-Emergence Broadleaf Weed Control in EU Winter Cereals (Wheat, Barley, Oats, Triticale) Under EC 1107/2009 Compliance

For procurement destined for EU Member State markets where the active substance mecoprop-P (including its isobutyl ester) is approved under EC Regulation 1107/2009 (expiry 15/10/2027), the isobutyl ester offers a compliant, formulated active ingredient for emulsifiable concentrate products targeting broadleaf weeds such as cleavers (Galium aparine), chickweed (Stellaria media), and volunteer oilseed rape in winter cereals [1]. The racemic mecoprop acid cannot legally substitute in this context due to its 'Not approved' regulatory status. Typical use rates for mecoprop-P-isobutyl-containing products are aligned with the EU-approved representative uses for mecoprop-P, with post-emergence application timed to weed growth stage for optimal auxin disruption [1].

Tank-Mix Formulations with ACCase-Inhibiting Graminicides for Mixed Grass and Broadleaf Weed Spectra

In agricultural systems where both grass weeds (e.g., Avena fatua, Alopecurus myosuroides) and broadleaf weeds require simultaneous control, the ester formulation of mecoprop-P exhibits reduced antagonism toward ACCase inhibitors such as fenoxaprop-P-ethyl compared with amine (salt) formulations, as demonstrated in pot experiments where compensatory fenoxaprop-P-ethyl dose increases ranged from 60% to 130% depending on mecoprop formulation [2]. This reduction in antagonism makes the isobutyl ester the preferred mecoprop partner for tank-mix or co-formulated products containing ACCase-inhibiting graminicides, preserving graminicide efficacy without requiring excessive dose adjustments [2].

Turf, Amenity Grassland, and Golf Course Management in Groundwater-Sensitive Areas

The negligible water solubility and hydrophobic character of the isobutyl ester, coupled with lysimeter evidence that phenoxypropionic ester formulations leach ~67-fold less total herbicide mass than corresponding potassium salt formulations (0.30% vs. ~20% of applied ¹⁴C over the monitoring period, with peak leachate concentrations of 0.16 μg/L vs. 440.9 μg/L), support its selection for autumn application on sandy soils overlying vulnerable aquifers [3]. This is particularly relevant for golf course fairways, sports turf, and amenity grassland managed under EU Water Framework Directive groundwater quality objectives, where highly soluble salt formulations pose a demonstrably higher leaching risk [3].

Enantiomer-Selective Analytical Method Development and Chiral Environmental Fate Research

The racemic isobutyl ester (CAS 84332-89-8) serves as a critical reference standard for laboratories developing enantioselective analytical methods (e.g., chiral HPLC, LC-MS/MS) to monitor the differential environmental fate of (R)- and (S)-mecoprop enantiomers in soil, surface water, and groundwater. Studies have demonstrated that the inactive (S)-enantiomer persists longer than the active (R)-form in certain soil types, and that the pure (R)-enantiomer can undergo partial racemisation in soil [4]. The racemic isobutyl ester thus provides an essential racemic baseline for enantiomeric fraction (EF) measurements in environmental monitoring programmes tracking mecoprop attenuation and source apportionment [4].

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